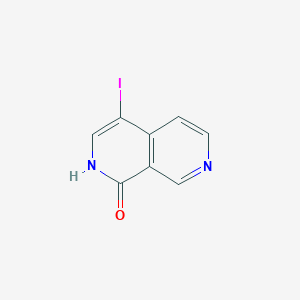

4-Iodo-2,7-naphthyridin-1(2H)-one

Beschreibung

Overview of Naphthyridine Isomers and their Significance in Medicinal Chemistry

Naphthyridines exist as six distinct isomers: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine (B1199556). nih.govmdpi.com This isomeric diversity allows for a wide range of structural modifications, influencing the compounds' physicochemical properties and biological activities. researchgate.netresearchgate.net The nitrogen atoms in the naphthyridine scaffold can act as hydrogen bond acceptors, and the aromatic system can participate in various interactions with biological targets, making these compounds valuable in the design of new therapeutic agents. nih.gov Naphthyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and neurological effects. mdpi.comnih.gov

Historical Context of Naphthyridinone Research

The first naphthyridine was synthesized by Reissert in 1893. However, it wasn't until 1927 that the unsubstituted 1,5- and 1,8-naphthyridines were synthesized. nih.gov Research into naphthyridinones, the oxidized derivatives of naphthyridines, gained momentum with the discovery of the antibacterial agent nalidixic acid, a 1,8-naphthyridinone derivative, in 1962. mdpi.com This discovery spurred further investigation into the synthesis and biological activities of various naphthyridinone scaffolds, including the 2,7-naphthyridinone core.

Importance of the 2,7-Naphthyridinone Scaffold in Drug Discovery

The 2,7-naphthyridinone scaffold has emerged as a "privileged structure" in drug discovery, meaning it is a molecular framework that is able to provide ligands for more than one type of receptor or enzyme target. nih.gov This versatility has led to the development of 2,7-naphthyridinone derivatives with a wide array of biological activities, including potent and selective inhibition of various enzymes and kinases. researchgate.net For instance, derivatives of the 2,7-naphthyridinone scaffold have been identified as promising MET kinase inhibitors for antitumor drug development. researchgate.netnih.gov The unique structural features of the 2,7-naphthyridinone core allow for the conformational restraint of key pharmacophoric groups, which can lead to enhanced potency and selectivity. researchgate.net

Synthesis and Chemical Properties of 4-Iodo-2,7-naphthyridin-1(2H)-one

The synthesis of this compound typically involves the iodination of the parent 2,7-naphthyridin-1(2H)-one. This can be achieved using various iodinating agents.

One potential synthetic route involves the direct iodination of 2,7-naphthyridin-1(2H)-one using reagents like N-iodosuccinimide (NIS) or iodine monochloride. The reaction conditions, such as solvent and temperature, would need to be optimized to achieve a good yield and selectivity for the 4-position.

Another approach could involve a multi-step synthesis starting from a suitably substituted pyridine (B92270) derivative. For example, a pyridine-3-carboxamide (B1143946) could be elaborated through a series of reactions, including cyclization and subsequent iodination, to yield the target compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 959558-50-0 |

| Molecular Formula | C₈H₅IN₂O |

| Molecular Weight | 272.04 g/mol |

| Appearance | Likely a solid |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF |

| Storage | Keep in a dark place, sealed in dry conditions, at 2-8°C bldpharm.com |

Note: Some properties are predicted based on the structure and data for similar compounds.

Role in Medicinal Chemistry and Drug Discovery

This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The iodine atom at the 4-position is a key functional group that can be readily displaced or used in cross-coupling reactions to introduce a variety of substituents.

This versatility allows for the systematic exploration of the structure-activity relationship (SAR) of 2,7-naphthyridinone derivatives. By modifying the substituent at the 4-position, medicinal chemists can fine-tune the compound's biological activity, selectivity, and pharmacokinetic properties.

For example, the iodo group can be replaced with various aryl or heteroaryl groups via Suzuki or Stille coupling reactions, leading to the generation of diverse libraries of compounds for biological screening. These derivatives have been investigated for their potential as inhibitors of various kinases, including MET and AXL, which are implicated in cancer. nih.gov

Spectroscopic and Analytical Data

The structural characterization of this compound relies on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy would show characteristic signals for the protons on the naphthyridinone core. The chemical shifts and coupling patterns would be influenced by the electron-withdrawing effect of the iodine atom and the lactam functionality.

¹³C NMR spectroscopy would provide information about the carbon skeleton of the molecule, with the carbon atom attached to the iodine showing a characteristic downfield shift.

Infrared (IR) Spectroscopy:

The IR spectrum would be expected to show a strong absorption band corresponding to the C=O stretching vibration of the lactam ring, typically in the range of 1650-1700 cm⁻¹.

N-H stretching vibrations would also be present, likely as a broad band around 3200-3400 cm⁻¹.

C-I stretching vibrations would appear in the far-infrared region.

Mass Spectrometry (MS):

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (272.04 g/mol ). bldpharm.comdoronscientific.com The isotopic pattern of iodine (¹²⁷I) would be readily observable.

Recent and Future Research Directions

Recent research has focused on leveraging the 2,7-naphthyridinone scaffold to develop potent and selective inhibitors of various protein kinases. The discovery of fulzerasib (B10856207) (GFH925), a KRAS G12C inhibitor featuring a tetracyclic naphthyridinone scaffold, highlights the potential of this chemical class in oncology. acs.org

Future research on this compound is likely to focus on its application as a versatile intermediate for the synthesis of novel bioactive molecules. The development of more efficient and selective methods for the functionalization of the 4-position will be crucial. Furthermore, the exploration of its potential in other therapeutic areas beyond cancer, such as neurodegenerative diseases and infectious diseases, could be a promising avenue for future investigation. The synthesis of fluorescent analogues based on the 2,7-naphthyridinone scaffold could also lead to the development of new tools for chemical biology research. mdpi.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-iodo-2H-2,7-naphthyridin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2O/c9-7-4-11-8(12)6-3-10-2-1-5(6)7/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBDXNQRDQVRSPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=CNC2=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Iodo 2,7 Naphthyridin 1 2h One

Direct Iodination Approaches

Direct iodination of the pre-formed 2,7-naphthyridin-1(2H)-one core represents a straightforward approach to introduce the iodine atom at the C4-position. This method relies on the inherent reactivity of the naphthyridinone ring system.

Reaction Conditions and Reagents for Iodination

The direct iodination of aromatic and heteroaromatic compounds is typically achieved using electrophilic iodine reagents. For the synthesis of 4-iodo-2,7-naphthyridin-1(2H)-one and its derivatives, various iodinating systems can be employed. A plausible route involves the use of iodine monochloride (ICl) in the presence of a Lewis acid catalyst. vulcanchem.com Other common reagents for such transformations include a combination of iodine and an oxidizing agent. For instance, a mixture of iodine and iodic acid has been found to be effective for the iodination of aromatic carbonyl compounds. arkat-usa.org This method is often carried out in a solvent like aqueous ethyl alcohol at mild temperatures. arkat-usa.org Another approach utilizes potassium iodide and an oxidant like PIDA (phenyliodine diacetate) in an aqueous medium. nih.gov

The general procedure for iodocyclization, which can be adapted for direct iodination, involves the gradual addition of an iodine solution (e.g., I2 or ICl in DCM) to a solution of the starting material. nih.gov The reaction is typically stirred at room temperature and monitored for completion. nih.gov Workup usually involves quenching excess iodine with a reducing agent like sodium thiosulfate. arkat-usa.orgnih.gov

Table 1: Reagents and Conditions for Direct Iodination

| Reagent System | Oxidant/Catalyst | Solvent | Temperature | Reference |

| Iodine Monochloride (ICl) | Lewis Acid | - | - | vulcanchem.com |

| Iodine (I₂) | Iodic Acid (HIO₃) | Aqueous Ethanol | 35-40 °C | arkat-usa.org |

| Potassium Iodide (KI) | PIDA | Water | Room Temp | nih.gov |

| Iodine (I₂) / ICl | - | Dichloromethane (DCM) | 25 °C | nih.gov |

Regioselectivity in Iodination of the 2,7-Naphthyridin-1(2H)-one Core

The regioselectivity of the iodination reaction on the 2,7-naphthyridin-1(2H)-one core is a critical aspect. The electronic properties of the heterocyclic system direct the incoming electrophile. In the case of 2,7-naphthyridinones, the C4 position is often susceptible to electrophilic attack due to the influence of the adjacent carbonyl group and the nitrogen atoms in the rings. The iodine atom enhances the electrophilicity at the C4-position, making it a prime site for substitution. vulcanchem.com

In related heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, iodination with KI and PIDA has shown high regioselectivity for the C3 position. nih.gov Similarly, for hydroxylated aromatic ketones, iodination with iodine and iodic acid occurs regioselectively at the ortho and/or para positions relative to the activating hydroxyl group. arkat-usa.org These examples suggest that the substitution pattern on the 2,7-naphthyridin-1(2H)-one ring would significantly influence the site of iodination. For the unsubstituted core, the C4 position is the anticipated site of iodination.

Multi-step Synthetic Sequences

Multi-step synthetic sequences offer greater flexibility in constructing the this compound scaffold, allowing for the introduction of various substituents on the heterocyclic core.

Precursor Synthesis and Functionalization

The synthesis of the 2,7-naphthyridinone core often begins with appropriately substituted pyridine (B92270) or piperidone precursors. For instance, a common strategy involves the cyclization of a substituted pyridine derivative to form the bicyclic naphthyridinone system. vulcanchem.com The synthesis of related 1,6-naphthyridin-2(1H)-ones has been achieved starting from 4-aminonicotinaldehyde (B1271976) or 4-aminonicotinonitrile, which are condensed with active methylene (B1212753) compounds like malonamide (B141969) or diethyl malonate. nih.gov

Another approach involves starting with a more complex precursor that already contains a portion of the final ring system. For example, the synthesis of 1-amino-3-oxo-2,7-naphthyridines has been accomplished starting from 1,3-dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile. nih.gov This precursor can undergo a series of reactions, including nucleophilic substitution and Smiles rearrangement, to build the desired naphthyridinone structure. nih.gov

Coupling Reactions Involving Naphthyridinone Intermediates

Once a functionalized naphthyridinone intermediate is obtained, coupling reactions can be employed to introduce the iodine atom or other desired groups. The iodine atom at the C4 position serves as a versatile handle for further functionalization through various cross-coupling reactions. vulcanchem.com This allows for the introduction of a wide range of substituents, thereby increasing molecular diversity.

Palladium-Catalyzed Reactions in Naphthyridinone Synthesis

Palladium-catalyzed reactions are powerful tools in the synthesis of heterocyclic compounds, including naphthyridinones. nih.gov These reactions can be used for both the construction of the heterocyclic core and for subsequent functionalization.

A common strategy involves an iterative cycle of palladium-catalyzed Sonogashira coupling followed by iodocyclization. nih.gov This approach allows for the efficient assembly of complex polyheterocyclic systems. The Sonogashira reaction can be used to introduce an alkyne substituent, which can then undergo an intramolecular cyclization in the presence of an iodine source to form the iodinated heterocycle. nih.gov

Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, and Heck reactions are also widely used to functionalize iodo-substituted heterocycles. mdpi.com For example, a 3-iodoindole derivative has been successfully coupled with various partners using these methods. mdpi.com Similarly, the iodine atom in this compound can be replaced with a variety of substituents through these palladium-catalyzed processes.

Table 2: Palladium-Catalyzed Reactions in Heterocycle Synthesis

| Reaction Type | Catalyst/Reagents | Application | Reference |

| Sonogashira Coupling | Pd(II) catalyst, CuI | Introduction of alkyne groups | nih.govmdpi.com |

| Iodocyclization | I₂ or ICl | Formation of iodinated heterocycles | nih.gov |

| Suzuki-Miyaura Coupling | Pd catalyst, base | C-C bond formation (aryl-aryl, etc.) | mdpi.com |

| Stille Coupling | Pd catalyst | C-C bond formation (organotin reagents) | mdpi.comnih.gov |

| Heck Coupling | Pd(OAc)₂, KOAc, n-Bu₄NCl | C-C bond formation (alkenes) | mdpi.com |

| Ullmann Reaction | Pd catalyst | Formation of fused heterocycles | nih.gov |

Friedländer Annulation Approaches and Ionic Liquid Catalysis

The Friedländer annulation is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group (e.g., a ketone with an adjacent CH2 group). While direct synthesis of this compound via this method is not extensively detailed in readily available literature, the general principles are well-established for analogous heterocyclic systems. The synthesis would theoretically involve the reaction of an appropriately substituted 2-aminopyridine-3-carbaldehyde with an iodo-containing methylene component.

A significant advancement in the Friedländer reaction is the use of ionic liquids (ILs) as catalysts and solvents. ILs are salts with low melting points that offer several advantages, including low volatility, high thermal stability, and tunable acidity. researchgate.net For the synthesis of quinoline (B57606) derivatives, which are structurally related to naphthyridinones, 1-butylimidazolium tetrafluoroborate (B81430) ([Hbim]BF₄) has been identified as a particularly effective ionic liquid. nih.gov It acts as a promoter for the reaction, often proceeding under mild conditions without the need for an additional catalyst. nih.gov This approach is considered a green chemistry method due to the potential for recycling the ionic liquid. nih.gov The reaction in an ionic liquid medium is regiospecific and can produce high yields of the desired fused heterocyclic product. nih.gov

Derivatization Strategies for this compound

The this compound core is a versatile scaffold amenable to various derivatization strategies to explore its chemical space for applications such as drug discovery. The presence of the lactam nitrogen and the C4-iodine atom are key sites for modification.

N-Alkylation and N-Arylation Strategies

The nitrogen atom at the 2-position of the naphthyridinone ring can be readily functionalized through alkylation and arylation reactions.

N-Alkylation: The introduction of alkyl groups at the N-2 position is a common derivatization strategy. For instance, the synthesis of 4-Iodo-2-methyl-2,7-naphthyridin-1(2H)-one can be achieved through the methylation of the parent compound using standard methylating agents like methyl iodide. vulcanchem.com This modification can influence the compound's physical and biological properties. While direct alkylation of the 2,7-naphthyridin-5(6H)-one system has been shown to favor O-alkylation, alternative multi-step routes can be designed to achieve the desired N-alkylated products. nih.gov

N-Arylation: N-arylation introduces an aryl group at the N-2 position, creating a new class of derivatives with distinct structural and electronic properties. An efficient method for the N-arylation of the related 8-chloro-2,7-naphthyridin-1(2H)-one scaffold utilizes diaryliodonium salts. This strategy is advantageous due to its mild reaction conditions, short reaction times, and high yields. The resulting N-arylated naphthyridinones serve as building blocks for constructing combinatorial libraries, for example, by further substitution at other positions on the core.

Table 1: N-Arylation Reaction Conditions

| Parameter | Details |

|---|---|

| Substrate | 8-chloro-2,7-naphthyridin-1(2H)-one |

| Reagent | Diaryliodonium Salts |

| Key Advantages | Mild conditions, short reaction times, high yields |

| Application | Synthesis of building blocks for combinatorial libraries |

Introduction of Diverse Functional Groups at the Naphthyridinone Core

The this compound structure allows for the introduction of a wide array of functional groups, significantly expanding its chemical diversity. The iodine atom at the C4 position is a particularly useful handle for further modifications.

The C4-iodide makes the compound a prime candidate for late-stage functionalization via metal-catalyzed cross-coupling reactions. nih.gov This allows for the introduction of various substituents at this position, a valuable strategy in medicinal chemistry for structure-activity relationship (SAR) studies. A novel method utilizing a "halogen dance" reaction has been described for preparing related iodotetrahydronaphthyridine systems, highlighting the utility of iodo-functionalized heterocycles as synthetic intermediates. researchgate.net

Furthermore, the naphthyridinone ring itself can be built with pre-existing functional groups. For example, synthetic routes to functionalized tetrahydrodibenzo[b,g] vulcanchem.comnih.govnaphthyridin-1(2H)-ones have been established using a base-promoted tandem annulation reaction that demonstrates good functional group tolerance. rsc.org This indicates that derivatives of this compound bearing additional esters, amides, ketones, or sulfones could potentially be synthesized.

Table 2: Potential Functional Group Modifications

| Functional Group Type | Potential Introduction Method |

|---|---|

| Aryl/Alkyl (at C4) | Palladium-catalyzed cross-coupling (e.g., Suzuki, Heck) researchgate.net |

| Amine | Nucleophilic aromatic substitution on activated precursors |

| Ester, Amide, Ketone | Incorporation during ring synthesis or functional group interconversion |

| Sulfone | Incorporation during ring synthesis or oxidation of a thioether |

Chemical Reactivity and Transformation of 4 Iodo 2,7 Naphthyridin 1 2h One

Reactivity of the Iodo Substituent

The iodine atom at the C4 position is the most reactive site for substitution, primarily serving as a leaving group in cross-coupling and nucleophilic aromatic substitution reactions. The electron-withdrawing nature of the bicyclic heteroaromatic ring system enhances the electrophilicity of the C4 carbon, making it susceptible to attack.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

The carbon-iodine bond is well-suited for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds. The high reactivity of the C-I bond allows these reactions to proceed under relatively mild conditions compared to other aryl halides. nih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of the iodo-naphthyridinone with a boronic acid or ester in the presence of a palladium catalyst and a base. libretexts.org While specific examples for 4-iodo-2,7-naphthyridin-1(2H)-one are not extensively documented in readily available literature, the reactivity of similar halo-pyridopyrimidinones has been studied. nih.govproprogressio.hursc.org The general order of halide reactivity is I > Br > Cl, making the iodo derivative a highly suitable substrate. proprogressio.hu These reactions provide a straightforward route to introduce aryl or heteroaryl substituents at the C4 position.

Sonogashira Coupling: This reaction enables the formation of a C-C bond between the iodo-naphthyridinone and a terminal alkyne. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction is valued for its ability to construct arylalkyne structures, which are important intermediates in the synthesis of more complex molecules. wikipedia.org The mild conditions often employed preserve other functional groups within the molecule. wikipedia.org

Below is a table of representative conditions for these cross-coupling reactions, based on transformations of similar iodo-heterocyclic compounds.

| Reaction Type | Reagents & Conditions | Product Type | Reference |

| Suzuki-Miyaura | Arylboronic acid, Pd(PPh₃)₄, NaHCO₃ (aq), Toluene/EtOH, Reflux | 4-Aryl-2,7-naphthyridin-1(2H)-one | nih.govproprogressio.hu |

| Sonogashira | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N, DMF, Room Temp. | 4-Alkynyl-2,7-naphthyridin-1(2H)-one | wikipedia.orglibretexts.org |

Nucleophilic Aromatic Substitution Reactions

The iodo group at the C4 position can be displaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient nature of the pyridine (B92270) ring, further accentuated by the adjacent pyridone moiety, facilitates the formation of the key Meisenheimer intermediate, which is a prerequisite for this reaction pathway.

While direct SNAr studies on this compound are not widely published, reactions on analogous systems, such as 1,6-naphthyridinones, demonstrate this reactivity. mdpi.com For instance, the chlorine atom on a related naphthyridinone scaffold can be displaced by carbanions generated from activated nitriles, such as phenylacetonitrile, in the presence of a strong base like sodium hydride. mdpi.com Given that iodide is an excellent leaving group, a range of nucleophiles (e.g., amines, alkoxides, thiolates) are expected to react readily at the C4 position under appropriate conditions.

| Nucleophile | Reagents & Conditions | Product Type | Reference (Analogous System) |

| Carbanion | Phenylacetonitrile, NaH, DMF | 4-(Cyanophenylmethyl)-2,7-naphthyridin-1(2H)-one | mdpi.com |

| Amines | R₂NH, heat or base catalysis | 4-Amino-2,7-naphthyridin-1(2H)-one | N/A |

| Alkoxides | RONa, alcohol solvent | 4-Alkoxy-2,7-naphthyridin-1(2H)-one | N/A |

Reactivity of the Naphthyridinone Core

The naphthyridinone ring system itself can undergo various transformations, although its electron-deficient character generally dictates the types of reactions that are favorable.

Electrophilic Substitution Reactions

Electrophilic aromatic substitution on the 2,7-naphthyridin-1(2H)-one core is generally difficult due to the electron-withdrawing nature of the two nitrogen atoms and the carbonyl group. These features deactivate the ring towards attack by electrophiles. Consequently, harsh reaction conditions would likely be required, which could lead to low yields or decomposition. Functionalization of the carbocyclic portion of the ring system via electrophilic substitution typically requires the presence of strong electron-donating groups to overcome the inherent deactivation of the core.

Nucleophilic Addition and Substitution Reactions

The electron-deficient pyridone ring is susceptible to attack by strong nucleophiles. While the most common nucleophilic substitution occurs at the C4-iodo position, other positions can also be reactive under certain conditions. For instance, studies on related 1,6-naphthyridin-2(1H)-ones show that the ring system can be formed via condensation reactions where a nucleophilic amine attacks a carbonyl group, leading to cyclization. semanticscholar.org

Ring Nitrogen Reactions (e.g., N-alkylation, N-amination, N-oxidation)

The nitrogen atoms in the 2,7-naphthyridinone scaffold provide sites for further functionalization.

N-Alkylation/N-Arylation: The nitrogen of the pyridone ring (N2) is a nucleophilic center and can be readily functionalized. It can be alkylated using alkyl halides in the presence of a base or arylated using more advanced methods. An efficient N-arylation of the 2,7-naphthyridin-1(2H)-one core has been demonstrated using diaryliodonium salts with a copper catalyst, proceeding under mild conditions with high yields. nih.gov This reaction highlights the accessibility of the N2 position for forming new carbon-nitrogen bonds.

N-Amination: Direct N-amination of the ring nitrogens is less common but can be achieved using specific aminating agents.

N-Oxidation: The pyridine nitrogen (N7) is susceptible to oxidation, which can form the corresponding N-oxide. N-oxides are valuable intermediates that can alter the electronic properties of the ring system, facilitating subsequent substitution reactions or providing a handle for further functionalization.

| Reaction Type | Reagents & Conditions | Position | Product Type | Reference |

| N-Arylation | Ar₂I⁺BF₄⁻, Cu(acac)₂, K₂CO₃, DMF, 80 °C | N2 | 2-Aryl-4-iodo-2,7-naphthyridin-1(2H)-one | nih.gov |

| N-Oxidation | m-CPBA, CH₂Cl₂, Room Temp. | N7 | This compound 7-oxide | N/A |

Formation of Condensed Heterocyclic Systems

The synthesis of complex, multi-ring heterocyclic structures is a cornerstone of medicinal chemistry and materials science. The strategic placement of reactive functional groups on a core scaffold allows for the construction of diverse molecular architectures. The iodine atom in this compound serves as a versatile handle for orchestrating the formation of condensed heterocyclic systems, primarily through transition metal-catalyzed cross-coupling reactions followed by intramolecular cyclization.

While specific literature detailing the direct conversion of this compound into condensed heterocyclic systems is not extensively available, the principles of established synthetic methodologies can be applied to predict its reactivity. Key strategies for ring fusion onto the 2,7-naphthyridinone core would likely involve an initial palladium-catalyzed cross-coupling reaction, such as the Sonogashira or Heck reaction, followed by a subsequent intramolecular cyclization event.

For instance, a Sonogashira coupling of this compound with a terminal alkyne bearing a nucleophilic group (e.g., an amine or a hydroxyl group) would introduce a side chain at the C4 position. Subsequent intramolecular cyclization, potentially under basic or acidic conditions, could then lead to the formation of a new fused ring. The regioselectivity of such a cyclization would be governed by the nature of the tethered nucleophile and the reaction conditions.

Similarly, an intramolecular Heck reaction could be envisioned. This would involve first N-alkylation or N-arylation of the naphthyridinone nitrogen with a moiety containing a terminal alkene. The subsequent palladium-catalyzed intramolecular coupling between the C4-iodo group and the tethered alkene would forge a new carbon-carbon bond, leading to the formation of a carbocyclic or heterocyclic ring fused to the 2,7-naphthyridinone framework.

Another potential avenue for constructing condensed systems is through Ullmann-type coupling reactions. An intramolecular Ullmann reaction could be employed if a suitable nucleophile is present on a side chain attached to the naphthyridinone ring, facilitating a copper-catalyzed cyclization.

While these represent plausible synthetic routes, the absence of specific published examples for this compound underscores a potential area for future research in the development of novel condensed heterocyclic scaffolds.

Spectroscopic Characterization and Structural Analysis of 4 Iodo 2,7 Naphthyridin 1 2h One and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of protons and carbons and provides deep insights into the molecule's connectivity and spatial arrangement.

¹H NMR and ¹³C NMR for Structural Elucidation

The ¹H NMR spectrum of a 4-Iodo-2,7-naphthyridin-1(2H)-one derivative would reveal key information about the number and environment of protons in the molecule. The aromatic protons on the naphthyridine core are expected to appear in the downfield region, typically between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring currents. The chemical shifts and coupling constants (J-values) of these protons would delineate their relative positions on the heterocyclic framework. For instance, the proton at the C5 position is anticipated to be a singlet, while the protons at C6 and C8 would likely appear as doublets, showing coupling to each other. The proton on the nitrogen atom (N-H) of the pyridinone ring would present as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

The ¹³C NMR spectrum provides complementary information on the carbon skeleton. The carbonyl carbon (C1) of the lactam ring is expected to be the most downfield signal, typically resonating in the range of δ 160-170 ppm. The carbon atom bearing the iodine (C4) would exhibit a chemical shift significantly shifted upfield compared to its non-iodinated analogue, a phenomenon attributed to the "heavy atom effect". The remaining aromatic carbons would appear in the δ 110-150 ppm region. The precise chemical shifts are influenced by the electronic effects of the substituents on the ring system.

Representative ¹H and ¹³C NMR Data for a Substituted Naphthyridinone Core

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C1 | - | ~163.7 |

| C3 | ~6.5 - 7.0 (d) | ~110.0 - 120.0 |

| C4 | - | ~90.0 - 100.0 (Iodo-substituted) |

| C4a | - | ~140.0 - 150.0 |

| C5 | ~8.0 - 8.5 (s) | ~135.0 - 145.0 |

| C6 | ~7.5 - 8.0 (d) | ~120.0 - 130.0 |

| C8 | ~8.5 - 9.0 (d) | ~145.0 - 155.0 |

| C8a | - | ~125.0 - 135.0 |

| NH | ~10.0 - 12.0 (br s) | - |

Note: The chemical shifts are approximate and can vary based on the solvent and other substituents on the molecule. Data is inferred from general principles and data for related heterocyclic systems.

2D NMR Techniques (COSY, HMBC, ROESY) for Connectivity and Stereochemistry

While ¹H and ¹³C NMR provide foundational data, 2D NMR techniques are essential for assembling the complete molecular puzzle.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a clear correlation between the protons on C6 and C8, confirming their adjacent relationship. It would also help to distinguish these from the isolated singlet of the C5 proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (typically 2-3 bond) correlations between protons and carbons. For instance, the N-H proton would be expected to show an HMBC correlation to the carbonyl carbon (C1) and the carbons at C3 and C8a. The C5 proton would show correlations to C4, C4a, and C6, which is vital for confirming the assignment of the quaternary carbons.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of atoms, which is critical for determining stereochemistry and conformation. In derivatives with substituents, ROESY can reveal through-space interactions between protons on the naphthyridinone core and those on the substituent groups, helping to define the molecule's three-dimensional shape.

¹⁵N NMR for Tautomerism Studies

The 2,7-naphthyridin-1(2H)-one core can theoretically exist in tautomeric forms: the lactam form (as named) and the lactim form (1-hydroxy-2,7-naphthyridine). ¹⁵N NMR spectroscopy is an exceptionally sensitive tool for investigating such tautomeric equilibria. nih.govnih.govnih.govmdpi.com The chemical shift of the nitrogen atoms differs significantly between these two forms.

In the dominant lactam form, the pyridinone nitrogen (N2) would be expected to have a chemical shift characteristic of an amide, while the pyridine (B92270) nitrogen (N7) would resonate at a chemical shift typical for a pyridine-type nitrogen. If the lactim tautomer were present in any significant concentration, an additional set of nitrogen signals would be observed, with the N2 signal shifting dramatically to a value more indicative of an imine-like nitrogen. For most pyridinone systems in neutral media, the lactam form is overwhelmingly favored, a fact that would be decisively confirmed by the observation of a single set of nitrogen resonances in the ¹⁵N NMR spectrum. nih.govnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by characteristic absorption bands. A strong, sharp absorption band is expected in the region of 1650-1680 cm⁻¹, which is indicative of the C=O stretching vibration of the cyclic amide (lactam) group. Another key feature would be a broad absorption band in the 3100-3300 cm⁻¹ region, corresponding to the N-H stretching vibration of the amide. The aromatic C-H stretching vibrations would appear as a series of weaker bands above 3000 cm⁻¹. The C-I stretching vibration is expected to be found in the far-infrared region, typically between 500 and 600 cm⁻¹, which is often referred to as the fingerprint region. docbrown.infodocbrown.info

Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide N-H | Stretch | ~3100 - 3300 (broad) |

| Aromatic C-H | Stretch | ~3000 - 3100 |

| Amide C=O (Lactam) | Stretch | ~1650 - 1680 (strong) |

| Aromatic C=C/C=N | Stretch | ~1500 - 1620 (multiple bands) |

| C-I | Stretch | ~500 - 600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For this compound (C₈H₅IN₂O), the high-resolution mass spectrum (HRMS) would show a molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) that corresponds to its exact mass (monoisotopic mass: 271.9447 g/mol ).

The fragmentation pattern observed in the mass spectrum offers further structural confirmation. Common fragmentation pathways for such a molecule could include the loss of the iodine atom, the loss of carbon monoxide (CO) from the lactam ring, and the cleavage of the pyridinone ring. The presence of iodine would be readily identified by its characteristic isotopic pattern if a suitable ionization method is used. The analysis of these fragment ions allows for a piece-by-piece confirmation of the molecular structure. researchgate.net

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The 2,7-naphthyridin-1(2H)-one core is an extended π-conjugated system, and as such, it is expected to exhibit strong absorption in the UV region. The spectrum would likely show multiple absorption bands corresponding to π → π* and n → π* transitions. The position and intensity of these bands are sensitive to the solvent polarity and the nature of substituents on the naphthyridine ring. nih.gov For instance, the introduction of the iodo group can cause a bathochromic (red) shift in the absorption maxima compared to the parent compound due to the extension of conjugation and the electronic effects of the halogen. Studying the solvatochromism (the change in color or absorption wavelength with solvent polarity) can provide insights into the nature of the ground and excited states of the molecule. nih.gov

X-ray Crystallography for Solid-State Structure Determination

As of the latest available data, a complete single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible crystallographic databases. Consequently, detailed experimental data regarding its solid-state structure, including unit cell parameters, space group, and specific intramolecular bond lengths and angles, remain undetermined.

However, the structural elucidation of related naphthyridine and iodo-substituted heterocyclic compounds through X-ray crystallography provides valuable insights into the anticipated molecular geometry and intermolecular interactions of this compound. For instance, studies on various substituted naphthyridinone cores reveal a generally planar bicyclic system. The presence of the lactam function introduces the potential for strong intermolecular hydrogen bonding between the N-H donor and the C=O acceptor, often leading to the formation of dimeric or polymeric structures in the solid state.

The iodine substituent at the 4-position is expected to significantly influence the crystal packing. Halogen bonding, a non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a Lewis base, is a critical determinant in the solid-state architecture of iodo-substituted organic molecules. In the case of this compound, the nitrogen atom of the pyridine ring or the carbonyl oxygen could act as halogen bond acceptors, leading to the formation of defined supramolecular synthons.

To illustrate the type of data obtained from such an analysis, a hypothetical data table is presented below. This table is for illustrative purposes only and does not represent experimental data for this compound.

Hypothetical Crystallographic Data for a Naphthyridine Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 987.6 |

| Z | 4 |

Hypothetical Selected Bond Lengths and Angles

| Bond/Angle | Length (Å) / Angle (°) |

| C4-I | 2.10 |

| N2-H | 0.86 |

| C1=O | 1.24 |

| N7-C8-C1 | 118.5 |

| C3-C4-I | 119.7 |

Further research involving the successful crystallization and subsequent X-ray diffraction analysis of this compound is required to provide definitive experimental data on its solid-state structure. Such an analysis would be crucial for a comprehensive understanding of its chemical and physical properties, driven by its specific molecular packing and intermolecular interactions.

Computational Chemistry and Mechanistic Insights

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and reactivity of 4-Iodo-2,7-naphthyridin-1(2H)-one. nih.gov These methods allow for the approximation of solutions to the Schrödinger equation, providing insights into molecular orbitals, charge distribution, and the energies of different electronic states.

The electronic character of the 2,7-naphthyridin-1(2H)-one core is defined by the arrangement of its π-conjugated system and the presence of nitrogen atoms, which introduce a degree of electron deficiency. The introduction of an iodine atom at the C4 position significantly modulates this electronic landscape. Iodine, being a large and polarizable halogen, can exhibit both electron-withdrawing inductive effects and electron-donating resonance effects.

DFT calculations can be employed to predict the sites most susceptible to electrophilic or nucleophilic attack. For instance, the calculation of electrostatic potential maps would likely reveal regions of negative potential around the nitrogen atoms and the carbonyl oxygen, indicating their nucleophilic character. Conversely, the carbon atom attached to the iodine is expected to be a primary site for electrophilic substitution, a prediction that can be validated by calculating the relative stabilities of potential sigma-complex intermediates. nih.gov

Table 1: Calculated Electronic Properties of this compound (Illustrative)

| Property | Calculated Value | Method |

| Dipole Moment | ~3.5 D | DFT/B3LYP/6-31G |

| HOMO Energy | ~ -6.2 eV | DFT/B3LYP/6-31G |

| LUMO Energy | ~ -1.5 eV | DFT/B3LYP/6-31G |

| HOMO-LUMO Gap | ~ 4.7 eV | DFT/B3LYP/6-31G |

Note: The values in this table are illustrative and based on typical results for similar heterocyclic compounds. Specific experimental or computational studies on this compound are not publicly available.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For this compound, docking studies are crucial for identifying potential biological targets and understanding the structural basis of its activity. The naphthyridinone scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. nih.gov

In a hypothetical docking study, this compound would be placed into the binding site of a target protein, such as a kinase or a DNA-associated enzyme. The lactam moiety can act as both a hydrogen bond donor and acceptor, while the aromatic rings can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein's active site. The iodine atom at the C4 position can participate in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms like oxygen or sulfur, which can significantly enhance binding affinity and selectivity. A recent example of a complex naphthyridinone, fulzerasib (B10856207), highlights the power of structure-based design in optimizing interactions within a target's binding pocket. acs.orgacs.org

Table 2: Potential Molecular Interactions of this compound in a Kinase Active Site (Hypothetical)

| Interaction Type | Interacting Moiety on Ligand | Potential Interacting Residue on Protein |

| Hydrogen Bonding | N-H of lactam | Carbonyl oxygen of backbone |

| Hydrogen Bonding | C=O of lactam | Amine side chain of Lysine |

| π-π Stacking | Naphthyridine ring system | Phenylalanine, Tyrosine |

| Halogen Bonding | C4-Iodine | Carbonyl oxygen, Serine hydroxyl |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For the synthesis of this compound, computational studies can help to understand the pathways of its formation, such as through cyclization or cycloaddition reactions. nih.gov By calculating the energies of reactants, transition states, and products, a detailed energy profile of the reaction can be constructed.

Structure-Activity Relationship (SAR) Modeling based on Computational Data

Structure-Activity Relationship (SAR) modeling aims to correlate the structural features of a molecule with its biological activity. Computational data provides a quantitative basis for developing these relationships. By calculating various molecular descriptors for a series of 2,7-naphthyridin-1(2H)-one analogs, it is possible to build a predictive model of their activity.

Key descriptors for this compound would include its molecular weight, logP (a measure of lipophilicity), polar surface area, and the aforementioned quantum chemical properties like HOMO/LUMO energies and dipole moment. The presence and position of the iodine atom would be a critical variable in such a model. By comparing the calculated properties and predicted activities of a series of analogs, where the iodine is replaced by other halogens or functional groups, a clearer understanding of the SAR can be achieved. This approach allows for the rational design of new derivatives with potentially improved potency and selectivity.

Biological Activities and Mechanistic Studies of 4 Iodo 2,7 Naphthyridin 1 2h One Derivatives

Anticancer Activities and Mechanisms

Derivatives of the naphthyridinone core have been investigated for their potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.

Kinase Inhibition (e.g., c-Kit, VEGFR-2, MET, AXL, BRD7)

While specific studies on 4-iodo-2,7-naphthyridin-1(2H)-one derivatives are not extensively available in the public domain, the broader class of naphthyridinone and related heterocyclic compounds has been a fertile ground for the discovery of kinase inhibitors. For instance, various heterocyclic compounds are known to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis. The design of such inhibitors often involves creating a molecule that can fit into the ATP-binding pocket of the kinase, and the naphthyridinone scaffold is well-suited for this purpose. A series of piperazinylquinoxaline-based derivatives were designed and synthesized as new VEGFR-2 inhibitors. These compounds showed significant inhibitory activity against VEGFR-2 kinase, with the most promising candidate, compound 11, exhibiting an IC50 of 0.19 µM. This highlights the potential of related heterocyclic structures in kinase inhibition.

The general pharmacophoric features for type-II VEGFR-2 inhibitors include a heteroaromatic moiety to occupy the ATP binding domain, a group to interact with key residues like Cys919, and a moiety to span the region between the ATP binding site and the DFG domain. The this compound structure possesses features that could be exploited for the design of inhibitors against a range of kinases, including c-Kit, MET, and AXL, which are crucial in various cancers. The iodine atom, for example, could be involved in halogen bonding or act as a handle for introducing other functional groups to enhance potency and selectivity.

Table 1: VEGFR-2 Inhibition by Piperazinylquinoxaline Derivatives This table is based on data for a structurally related class of compounds, as specific data for this compound derivatives is not available.

| Compound | IC50 against VEGFR-2 (µM) |

|---|---|

| Compound 11 | 0.19 |

| Sorafenib (Control) | 0.08 |

Induction of Apoptosis in Cancer Cells

The induction of apoptosis, or programmed cell death, is a hallmark of many effective anticancer therapies. The aforementioned piperazinylquinoxaline-based VEGFR-2 inhibitor, compound 11, was also shown to induce apoptosis in HepG-2 cancer cells. Treatment with this compound led to a significant increase in the apoptotic rate, a rise in the BAX/Bcl-2 ratio, and elevated levels of caspase-3 and p53, all of which are key markers of the apoptotic cascade. While this data is not directly on a this compound derivative, it underscores the potential of this class of compounds to trigger cancer cell death through intrinsic apoptotic pathways.

Tubulin Polymerization Inhibition

Another established mechanism for anticancer activity is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. This prevents cell division and leads to mitotic catastrophe and cell death. A study on substituted 2-thienyl-1,8-naphthyridin-4-ones, which are structurally related to the 2,7-naphthyridinone core, demonstrated potent inhibition of tubulin polymerization. nih.gov The most active compounds in this series exhibited strong cytotoxic effects against a variety of human tumor cell lines, with the most potent inhibitors having effects comparable to natural antimitotic agents like podophyllotoxin (B1678966) and combretastatin (B1194345) A-4. nih.gov One compound, in particular, was also a potent inhibitor of colchicine (B1669291) binding to tubulin, indicating a direct interaction with this key cytoskeletal protein. nih.gov This suggests that the this compound scaffold could also be a promising starting point for the development of new tubulin polymerization inhibitors.

Table 2: Cytotoxic Activity and Tubulin Polymerization Inhibition by 2-Thienyl-1,8-naphthyridin-4-one Derivatives This table is based on data for a structurally related class of compounds, as specific data for this compound derivatives is not available.

| Compound Feature | Observation |

|---|---|

| Cytotoxicity | Micromolar to submicromolar ED50 values in various tumor cell lines. nih.gov |

| Tubulin Polymerization | Potent inhibition at substoichiometric concentrations relative to tubulin. nih.gov |

| Mechanism | Inhibition of colchicine binding to tubulin for the most potent compound. nih.gov |

Sensitization to Chemotherapeutics

Antimicrobial Activities and Mechanisms

The naphthyridinone skeleton is famously associated with the quinolone class of antibiotics. This historical success provides a strong rationale for exploring the antimicrobial potential of novel naphthyridinone derivatives.

Antibacterial Effects against Multi-Resistant Strains

The emergence of multi-drug resistant (MDR) bacterial strains is a major global health crisis, necessitating the discovery of new antibacterial agents with novel mechanisms of action. The 1,8-naphthyridine (B1210474) scaffold is the basis for nalidixic acid, an early quinolone antibiotic that inhibits bacterial DNA gyrase. nih.gov Subsequent modifications to this core structure have led to the development of numerous potent antibacterial drugs. nih.gov

While specific studies on the antibacterial activity of this compound are limited, research on other naphthyridine derivatives has shown promise against resistant bacteria. For example, certain 1,8-naphthyridinesulphonamides have been shown to reduce the minimum inhibitory concentration (MIC) of existing antibiotics in MDR bacteria, suggesting a role as efflux pump inhibitors. nih.gov Specifically, they have been shown to attenuate the resistance of Staphylococcus aureus by inhibiting the NorA efflux pump. nih.gov This indicates that even if a compound does not possess direct potent antibacterial activity, it can still be valuable in combating resistance. The this compound scaffold, therefore, represents a promising template for the design of new antibacterial agents or adjuvants that could be effective against challenging MDR infections.

Antifungal Activities

Derivatives of the naphthyridine scaffold have demonstrated notable antifungal properties against a range of pathogenic fungi. Research has shown that specific structural modifications to the naphthyridine core can lead to potent activity. For instance, imidazo[1,2-a] nih.govnih.govnaphthyridine derivatives have shown high activity against Candida metapsilosis and Aspergillus niger, with efficacy comparable to the standard antifungal drug griseofulvin. nih.gov Similarly, the introduction of a 4-chlorophenyl ring to pyrazolinone and pyrazole (B372694) nuclei attached to a 1,8-naphthyridine system resulted in compounds active against Aspergillus niger and Candida albicans. nih.gov Certain heteroaromatic polymers incorporating 4-ethoxy-2,7-dicarboxyaldehyde-1,8-naphthyridine moieties also exhibited strong antifungal effects against A. niger and Fusarium oxysporum. nih.gov

Antifungal Activity of Naphthyridine Derivatives

| Naphthyridine Derivative Class | Fungal Species Inhibited | Reference Compound | Source |

|---|---|---|---|

| Imidazo[1,2-a] nih.govnih.govnaphthyridines | Candida metapsilosis, Aspergillus niger | Griseofulvin | nih.gov |

| Hydrazono and Azo derivatives with 4-chlorophenyl ring | Aspergillus niger, Candida albicans | Griseofulvin | nih.gov |

| Polymers with 4-ethoxy-2,7-dicarboxyaldehyde-1,8-naphthyridine | Aspergillus niger, Fusarium oxysporum | Not Specified | nih.gov |

Inhibition of Bacterial Topoisomerase and DNA Gyrase

A primary mechanism for the antibacterial action of many naphthyridine derivatives is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are crucial for managing DNA topology during replication, making them excellent targets for antibacterial agents. nih.gov The first clinically used naphthyridine, nalidixic acid, functions by selectively inhibiting the A subunit of bacterial DNA gyrase, thereby blocking DNA replication. nih.gov

Modern research has led to the development of Novel Bacterial Topoisomerase Inhibitors (NBTIs) with improved potency and a broader spectrum of activity. nih.govnih.gov These newer agents often have a unique binding mode, allowing them to be effective against bacteria that have developed resistance to older quinolones. nih.gov For example, a series of 7-substituted-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro nih.govnih.govnaphthyridine-3-carboxylic acid derivatives were synthesized, with one compound in particular (compound 14) showing potent inhibition of E. coli DNA gyrase and significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Another advanced derivative, 7-fluoro-1-cyanomethyl-1,5-naphthyridin-2-one based NBTI (AM-8888), demonstrated excellent potency with MIC values ranging from 0.016-4 μg/mL against a wide range of bacteria. nih.gov

Activity of Naphthyridine-Based Topoisomerase Inhibitors

| Compound/Class | Target Enzyme(s) | Key Findings | Source |

|---|---|---|---|

| Nalidixic acid | DNA Gyrase (Subunit A) | Pioneering naphthyridine antibacterial; inhibits DNA replication. | nih.gov |

| Compound 14 (1,8-naphthyridine derivative) | E. coli DNA Gyrase | Potent inhibitor with MIC90 of 1.95μg/mL against S. aureus and E. coli. | nih.gov |

| AM-8888 (1,5-naphthyridin-2-one NBTI) | DNA Gyrase, Topoisomerase IV | Broad-spectrum potency (MIC: 0.016-4 μg/mL). | nih.gov |

| Novel Bacterial Topoisomerase Inhibitors (NBTIs) | DNA Gyrase, Topoisomerase IV | Unique binding mode overcomes some existing resistance mechanisms. | nih.gov |

Efflux Pump Inhibition

Bacterial efflux pumps are a significant cause of multidrug resistance (MDR), as they actively transport antibiotics out of the bacterial cell. nih.govsemanticscholar.org Certain naphthyridine derivatives have been identified as effective efflux pump inhibitors (EPIs). By blocking these pumps, EPIs can restore the effectiveness of conventional antibiotics. semanticscholar.org

Studies have shown that 1,8-naphthyridinesulphonamides can effectively reduce the minimum inhibitory concentration (MIC) of antibiotics against multidrug-resistant bacteria. nih.gov Molecular docking studies confirmed that these compounds likely inhibit the NorA efflux pump in S. aureus. nih.gov Further research on 1,8-naphthyridine derivatives against S. aureus strains that express QacA/B and QacC efflux pumps demonstrated their inhibitory capacity. semanticscholar.org Specifically, the compound 2,3,4-trifluoro-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide (Naph 3) showed a favorable interaction with both NorA and MepA efflux proteins in silico, highlighting the potential of this chemical class to act as resistance breakers. semanticscholar.org

Antiviral Properties

Select naphthyridine derivatives have shown potent and specific antiviral activity, particularly against human herpesviruses. nih.gov A series of 1,6-naphthyridine (B1220473) analogues were evaluated for their efficacy against human cytomegalovirus (HCMV). One compound, designated A1, was found to be exceptionally potent, with a 50% inhibitory concentration (IC50) that was 39 to 223 times lower than that of the standard antiviral drug ganciclovir (B1264) against different HCMV strains. nih.gov

Importantly, these naphthyridine derivatives remained effective against viral strains that were resistant to established antiviral drugs like ganciclovir, foscarnet, and cidofovir, suggesting a novel mechanism of action. nih.gov The compounds were also active against Herpes Simplex Virus 1 (HSV-1) and Herpes Simplex Virus 2 (HSV-2). nih.gov

Antiviral Activity of a 1,6-Naphthyridine Derivative (Compound A1)

| Virus | Activity Metric (IC50) | Potency vs. Standard Drug | Source |

|---|---|---|---|

| HCMV (AD 169 strain) | Lower IC50 | 39- to 223-fold more potent than Ganciclovir | nih.gov |

| HSV-1 | Comparable IC50 | Equipotent to Acyclovir | nih.gov |

| HSV-2 | Lower IC50 | 21.5-fold more potent than Acyclovir | nih.gov |

Anti-inflammatory Properties

The 1,8-naphthyridine scaffold is a foundation for compounds with significant anti-inflammatory activity. researchgate.netnih.gov These derivatives function by inhibiting the production of key pro-inflammatory mediators. One extensively studied derivative, 7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide (C-34), demonstrated potent inhibition of inflammatory markers. nih.gov In cellular models, C-34 significantly downregulated the secretion of pro-inflammatory cytokines such as TNF-α, IL-1-β, and IL-6. nih.gov

Another study identified a series of 5-(alkylamino)-9-isopropyl nih.govnih.govresearchgate.nettriazolo[4,3-a] nih.govnih.govnaphthyridine derivatives with very interesting anti-inflammatory properties in rats. nih.gov The most effective of these, compound 1d, produced an 80% inhibition of carrageenan-induced edema. nih.gov

Anti-inflammatory Activity of Naphthyridine Derivatives

| Compound | Mechanism/Effect | Key Finding | Source |

|---|---|---|---|

| Compound C-34 | Inhibition of cytokine secretion | Significantly downregulated LPS-induced TNF-α, IL-1-β, and IL-6. | nih.gov |

| Compound 1d | Inhibition of edema | Showed 80% inhibition of carrageenan-induced edema in rats. | nih.gov |

Analgesic Properties

In addition to anti-inflammatory effects, certain naphthyridine derivatives exhibit significant analgesic activity. nih.govnih.gov A study of substituted nih.govnih.govresearchgate.nettriazolo[4,3-a] nih.govnih.govnaphthyridines found that while some compounds had primarily anti-inflammatory effects, others were endowed with prevalent analgesic properties, which were often accompanied by sedative effects in mice. nih.gov

Specifically, compounds from the 9-alkyl-5-(4-alkyl-1-piperazinyl)-N,N-diethyl nih.govnih.govresearchgate.nettriazolo[4,3-a] nih.govnih.govnaphthyridine-6-carboxamide series (compounds 2b-d) and the novel N,N-diethyl-5-(isobutylamino)-8-methyl-10-oxo-10H-pyrimido[1,2-a] nih.govnih.govnaphthyridine-6-carboxamide (compound 15) were noted for their primary analgesic activity. nih.gov

Antiparasitic Activities

While direct studies on the antiparasitic activities of this compound derivatives are not extensively documented in the search results, the broader class of heterocyclic compounds has been investigated for such properties. nih.govnih.gov Metal complexes, in particular, have shown promise. nih.gov For example, organotin (IV) derivatives of 4-(4-methoxyphenylamino)-4 oxobutanoic acid displayed potent, broad-spectrum antiparasitic activity against pathogens such as Leishmania donovani, Trypanosoma cruzi, and Trypanosoma brucei. nih.gov This suggests that the naphthyridine scaffold, as a versatile heterocyclic core, could potentially be developed into effective antiparasitic agents, although more targeted research is required.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes responsible for the oxidative deamination of neurotransmitters and other biogenic amines. Their inhibition can be a therapeutic strategy for neurological disorders like Parkinson's disease and depression. While direct studies on the MAO inhibitory activity of this compound are not extensively available in public literature, a Russian patent discloses a series of substituted naphthyridine and quinoline (B57606) compounds as MAO inhibitors. google.com This patent suggests that the naphthyridine scaffold can serve as a template for designing MAO inhibitors and that substitutions, including halogens, are key to their activity. google.com The patent covers heterocyclic compounds of a general formula where the naphthyridine ring can be substituted at various positions. google.com

The development of MAO inhibitors with improved activity and specificity is an ongoing area of research. google.com While older MAO inhibitors were often non-selective and irreversible, newer generations aim for higher selectivity and a better side-effect profile. google.com The therapeutic potential of MAO inhibitors extends beyond depression to neurodegenerative diseases, making the exploration of novel scaffolds like the 2,7-naphthyridin-1(2H)-one of significant interest. nih.gov

Table 1: Examples of Substituted Naphthyridine Derivatives and their Potential as MAO Inhibitors (Based on Patent RU2661156C2) Note: This table is a representation of the types of compounds claimed in the patent and does not represent specific experimental data for this compound.

| Compound Class | General Structure | Potential Substituents Claimed | Target |

| Naphthyridine Derivatives | Substituted 2,7-naphthyridine (B1199556) core | Halogen, -CF3, -NO2, -C1-4 alkyl, -OC1-4 alkyl | MAO-A, MAO-B |

Receptor Modulation

The 2,7-naphthyridin-1(2H)-one scaffold has been identified as a versatile platform for the development of ligands that can modulate various receptors. While specific data on this compound is limited, related naphthyridine derivatives have shown significant activity at different receptor types.

For instance, a naturally occurring derivative, 4-phenyl-2,7-naphthyridin-1-one, has been reported to exhibit antagonistic activity at δ-opioid receptors. nih.gov In another study, derivatives of the isomeric 1,8-naphthyridin-2-(1H)-one-3-carboxamide scaffold have been developed as selective ligands for the cannabinoid type 2 (CB2) receptor. This highlights the potential of the naphthyridinone core to interact with G-protein coupled receptors.

Furthermore, tricyclic derivatives containing the benzo[c] doronscientific.comresearchgate.netnaphthyridine skeleton have been shown to have an affinity for serotonin (B10506) receptors, with one such compound, Veranamine, exhibiting antianxiety and antidepressant activity through its interaction with 5HT2B and sigma-1 receptors. nih.gov These findings underscore the potential of the broader 2,7-naphthyridine class of compounds to be developed as modulators of various CNS receptors.

Table 2: Examples of Receptor Modulation by Naphthyridine Derivatives

| Compound/Derivative Class | Naphthyridine Scaffold | Receptor Target | Biological Activity | Reference |

| 4-Phenyl-2,7-naphthyridin-1-one | 2,7-Naphthyridin-1-one | δ-Opioid Receptor | Antagonist | nih.gov |

| Veranamine (benzo[c] doronscientific.comresearchgate.netnaphthyridine) | Benzo[c] doronscientific.comresearchgate.netnaphthyridine | 5HT2B and Sigma-1 Receptors | Antianxiety, Antidepressant | nih.gov |

Structure-Activity Relationship (SAR) Studies in Biological Contexts

The biological activity of 2,7-naphthyridin-1(2H)-one derivatives is intricately linked to their substitution patterns. The introduction of different functional groups at various positions on the naphthyridine ring can significantly influence their potency and selectivity towards specific biological targets.

In the area of anticancer drug development, 2,7-naphthyridinone-based derivatives have been identified as promising MET kinase inhibitors. researchgate.net Detailed SAR studies revealed that specific substitutions on the 2-phenyl group and at the 8-position of the 2,7-naphthyridin-1(2H)-one core are crucial for potent and selective inhibition. researchgate.net

The antimicrobial activity of naphthyridine derivatives is also well-documented, with the position and nature of substituents playing a key role. nih.gov Although much of this research has focused on the 1,8-naphthyridine scaffold, it establishes the importance of SAR in optimizing the biological activity of this class of compounds.

The effect of a halogen substituent, such as iodine at the 4-position, would be expected to influence the compound's electronic properties, lipophilicity, and steric profile. These changes can, in turn, affect its binding affinity to biological targets. However, without specific experimental data for this compound, its precise SAR remains a subject for future investigation.

Applications in Medicinal Chemistry and Drug Development

Lead Compound Identification and Optimization

The process of discovering new drugs often begins with the identification of a "hit" compound, a molecule that shows some desired biological activity. This initial hit then undergoes a process of optimization to improve its potency, selectivity, and pharmacokinetic properties, ultimately leading to a "lead" compound. The 4-iodo-2,7-naphthyridin-1(2H)-one core serves as a valuable starting point in this process.

The presence of the iodine atom at the 4-position is particularly advantageous for lead optimization. It provides a reactive handle for introducing a wide variety of substituents through well-established chemical reactions, such as Suzuki and Sonogashira cross-coupling reactions. This allows medicinal chemists to systematically explore the chemical space around the naphthyridinone core, fine-tuning the molecule's properties to enhance its interaction with a specific biological target. This iterative process of modification and biological testing is a cornerstone of modern drug discovery. nih.gov

Furthermore, computational methods, such as in silico ligand directing evolution (AILDE), can be employed to guide the optimization process. nih.gov These methods use molecular dynamics simulations and free energy calculations to predict which modifications to the lead compound are most likely to improve its binding affinity for the target protein. nih.gov This rational, structure-based approach can significantly accelerate the hit-to-lead optimization phase. nih.gov

Design of Novel Therapeutic Agents

The 2,7-naphthyridinone scaffold, of which this compound is a key intermediate, is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. semanticscholar.org Derivatives of naphthyridinones have been investigated for a wide range of therapeutic applications.

Historically, the related 1,8-naphthyridine (B1210474) core has been a cornerstone in the development of antibacterial agents. nih.govresearchgate.net For instance, nalidixic acid, an early quinolone antibiotic, features a 1,8-naphthyridine-3-carboxylic acid moiety and was used to treat urinary tract infections. nih.gov Subsequent modifications led to the development of more potent fluoroquinolone antibiotics. nih.gov

More recently, research has expanded to explore the potential of naphthyridinone derivatives in other therapeutic areas. For example, derivatives of 1,6-naphthyridine-7-carboxamide, which share a similar bicyclic core, have been investigated as both HIV-1 integrase inhibitors and as potential anticancer agents. nih.gov The ability to modify the naphthyridinone scaffold at various positions allows for the fine-tuning of its biological activity, enabling the design of compounds that target specific enzymes or receptors.

Repositioning of Naphthyridinone Scaffolds for New Therapeutic Uses

Drug repositioning, also known as drug repurposing, is the process of identifying new therapeutic uses for existing drugs. nih.govresearchgate.net This strategy offers several advantages over traditional drug discovery, including reduced development time and costs, as the safety profile of the existing drug is already well-established. nih.gov

The naphthyridinone scaffold provides a compelling case for drug repositioning. For instance, compounds originally developed as HIV-1 integrase inhibitors, such as those based on the 8-hydroxy- doronscientific.comnih.govnaphthyridine framework, have been explored for their potential as anticancer agents. nih.gov This repositioning was prompted by the desirable pharmacological and pharmaceutical properties of these compounds. nih.gov By making strategic modifications to the original scaffold, researchers were able to develop novel analogues with significant cytotoxic activity against various cancer cell lines. nih.gov

This approach highlights the versatility of the naphthyridinone core and the potential to leverage existing knowledge of its biological activities to address new therapeutic challenges.

Development of Fluorescent Probes and Nucleoside Analogues

Beyond their direct therapeutic applications, naphthyridinone derivatives, including those derived from this compound, are valuable tools in biomedical research. Their inherent fluorescence properties and ability to be incorporated into larger biomolecules make them ideal for developing fluorescent probes and nucleoside analogues. nih.gov

Fluorescent nucleoside analogues (FNAs) are synthetic molecules that mimic natural nucleosides but contain a fluorescent component. nih.gov These probes are indispensable for studying the complex interactions between nucleic acids (DNA and RNA) and proteins. nih.gov By replacing a natural nucleoside with an FNA, researchers can use fluorescence spectroscopy to monitor these interactions in real-time and under physiologically relevant conditions. nih.gov This provides valuable insights into fundamental biological processes and can aid in drug discovery and molecular diagnostics. nih.gov

Future Directions and Emerging Research Areas

Targeted Drug Delivery Systems

Targeted drug delivery aims to enhance therapeutic efficacy while minimizing off-target side effects by concentrating a pharmacological agent at the site of disease. nih.gov The 4-Iodo-2,7-naphthyridin-1(2H)-one scaffold is well-suited for this purpose. The iodine atom can serve as a handle for bioconjugation, allowing the attachment of targeting moieties such as antibodies, peptides, or other ligands that recognize specific receptors on tumor cells.

Furthermore, the iodine itself can be a key component. The use of radioactive isotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I) could transform the molecule into a theranostic agent, combining diagnostic imaging with targeted radiotherapy. This dual-functionality is a significant area of interest in modern oncology.

Combinatorial Chemistry and High-Throughput Screening

Combinatorial chemistry is a powerful technique for generating large, diverse libraries of related compounds from a common starting material. nih.govopenaccessjournals.com The this compound is an ideal starting point for such endeavors. The carbon-iodine bond is amenable to a wide array of palladium-catalyzed cross-coupling reactions, allowing for the systematic introduction of diverse chemical groups at the 4-position.

This approach can rapidly produce thousands of unique derivatives. nih.gov These libraries can then be subjected to high-throughput screening (HTS), a process that uses automation to rapidly assess the biological activity of large numbers of compounds against specific targets. nih.govchemdiv.com This combination of efficient synthesis and rapid screening dramatically accelerates the discovery of "hit" compounds with desired biological activity, which can then be optimized into lead drug candidates. chemdiv.commdpi.com

Advanced Synthetic Methodologies for Complex Derivatives

The development of novel drugs often requires the synthesis of structurally complex molecules. The this compound scaffold provides a robust platform for applying advanced synthetic methods. The iodine atom serves as a versatile functional handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Key among these are palladium-catalyzed cross-coupling reactions, which allow for the precise and efficient installation of a wide range of substituents. This synthetic flexibility is crucial for exploring the structure-activity relationship (SAR) and optimizing the properties of potential drug candidates.

Table 1: Potential Cross-Coupling Reactions for Derivatization

| Reaction Name | Coupling Partner | Reagents/Catalyst | Resulting Linkage |

|---|---|---|---|

| Suzuki Coupling | Aryl/Heteroaryl Boronic Acids | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl/Heteroaryl |

| Sonogashira Coupling | Terminal Alkynes | Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl |

| Heck Coupling | Alkenes | Pd catalyst, Base | Alkenyl |

| Buchwald-Hartwig Amination | Amines | Pd catalyst, Ligand (e.g., BINAP), Base | Amino |

| Stille Coupling | Organostannanes | Pd catalyst | Aryl/Alkenyl |

This synthetic tractability enables the creation of highly functionalized and diverse libraries of naphthyridinone derivatives for biological evaluation. nih.gov

In-depth Clinical and Preclinical Investigations

While extensive research exists for the broader naphthyridine class, specific preclinical and clinical data for this compound itself is not yet available. A critical future direction is to advance derivatives of this compound through the drug development pipeline. Following the identification of active compounds through screening, a rigorous series of preclinical studies will be necessary.

This includes evaluating the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, assessing its pharmacokinetic properties, and determining its in vivo efficacy in relevant animal models of disease. acs.org Promising candidates identified in these preclinical stages could then be advanced into formal clinical trials to assess their safety and efficacy in humans. mdpi.com The discovery of fulzerasib (B10856207) (GFH925), a KRAS G12C inhibitor built on a naphthyridinone scaffold that has entered clinical investigation, highlights the therapeutic potential of this compound class. acs.org

Exploration of New Biological Targets and Pathways

The naphthyridine core is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets. nih.gov Derivatives of different naphthyridine isomers have shown a wide spectrum of pharmacological activities. mdpi.comresearchgate.net For instance, they have been investigated as inhibitors of kinases (like c-Kit and VEGFR-2), phosphodiesterases (PDE5), and as antibacterial agents targeting DNA gyrase. mdpi.comresearchgate.net

Future research should focus on screening libraries derived from this compound against a broad panel of biological targets. This could uncover novel activities and mechanisms of action. Given the structural diversity that can be achieved, it is plausible that derivatives could be identified as modulators of protein-protein interactions, epigenetic targets, or other challenging classes of proteins.

Table 2: Known Biological Targets of the Naphthyridine Scaffold

| Target Class | Specific Target Example | Potential Therapeutic Area |

|---|---|---|

| Kinases | c-Kit, VEGFR-2, BTK | Oncology, Immunology |

| Phosphodiesterases | PDE5 | Cardiovascular Disease |

| Bacterial Enzymes | DNA Gyrase | Infectious Disease |

| Receptors | Bombesin Receptor Subtype-3 | Metabolic Disease |

| Antiviral | Leishmania species | Antileishmanial |

The exploration of these and other target classes could lead to first-in-class medicines for a range of human diseases. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Iodo-2,7-naphthyridin-1(2H)-one, and how can reaction conditions be adjusted to improve yield and purity?

- Methodology : The compound can be synthesized via alkylation of this compound using sodium hydride (NaH) in dimethylformamide (DMF) at 0°C, followed by methyl iodide (CH₃I) addition. This method yields 95% product under controlled conditions . Optimization may involve adjusting equivalents of NaH (e.g., 2 equiv) and CH₃I (1.6 equiv), maintaining low temperatures to minimize side reactions. Quenching with water and vacuum drying ensures purity.

Q. How can spectroscopic techniques such as NMR and HRMS be effectively utilized to characterize this compound?

- Methodology :

- ¹H NMR : Key signals include aromatic protons (e.g., δ 8.71–8.65 ppm for naphthyridine protons) and methyl groups (δ 3.39 ppm for N-methyl) .